molecular formula C5H5BrN4S B2587983 5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole CAS No. 2378501-75-6

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole

Cat. No.: B2587983
CAS No.: 2378501-75-6
M. Wt: 233.09
InChI Key: PPWJEINLFHHKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azidomethyl)-2-bromo-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C5H5BrN4S and its molecular weight is 233.09. The purity is usually 95%.
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Scientific Research Applications

Direct Arylation Promoted by Tetrabutylammonium Acetate

A mild and general palladium-catalyzed direct arylation of azoles, including thiazole, effectively promotes the synthesis of bioactive natural compounds such as balsoxin and texaline. This process facilitates the modification of the 5-position of azoles, showcasing the utility of thiazoles in synthesizing complex molecules under mild conditions (Bellina, Lessi, & Manzini, 2013).

Ionic Liquids Derived from Thiazole

Thiazolium-ion-based organic ionic liquids (OILs) have been developed to promote benzoin condensation of benzaldehyde, demonstrating the versatility of thiazole derivatives as catalysts in organic synthesis. These novel OILs highlight the potential of thiazoles in facilitating chemical reactions, expanding their application beyond traditional uses (Davis & Forrester, 1999).

Biological Activity of Cadmium (II) Complex with Thiazole

A study on the synthesis and biological activity of a Cadmium (II) complex derived from a thiazole-based azo ligand shows potential antimicrobial and antifungal properties. This research illustrates the biomedical applications of thiazole derivatives in developing compounds with specific biological activities (Jaber, Kyhoiesh, & Jawad, 2021).

Antibacterial and DNA Binding Studies

Thiazoles and thiazole-containing triazoles have been synthesized and shown to exhibit good antibacterial activity, indicating their potential as lead molecules against bacterial pathogens. This underscores the importance of thiazoles in pharmaceutical research, particularly in the development of new antibacterial agents (Santosh et al., 2018).

Stable Isotope Labeled Thiazoles for Biological Studies

The synthesis of stable isotope-labeled 5-(hydroxymethyl)thiazole demonstrates the role of thiazoles in biochemical and pharmacological research. These compounds serve as versatile building blocks for the development of biologically active compounds, facilitating studies on their mechanisms of action and metabolic pathways (Lin, Salter, & Gong, 2009).

Properties

IUPAC Name

5-(azidomethyl)-2-bromo-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)11-5(6)9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWJEINLFHHKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.